molecular formula C28H24ClNO2 B8531360 1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone

1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone

Cat. No.: B8531360
M. Wt: 441.9 g/mol
InChI Key: NZSTWJFMJOWIJY-MUUNZHRXSA-N
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Description

3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a quinoline moiety, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to introduce the acetyl group.

    Introduction of the Quinoline Moiety: The next step involves the coupling of the acetylphenyl intermediate with a quinoline derivative, often through a Heck reaction or a similar coupling reaction.

    Formation of the Propanol Backbone: The final step involves the reduction of the intermediate to form the propanol backbone, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the quinoline moiety to a dihydroquinoline.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or dihydroquinolines.

Scientific Research Applications

3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)ethanol: Similar structure but with an ethanol backbone instead of propanol.

    3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)butanol: Similar structure but with a butanol backbone instead of propanol.

Uniqueness

3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H24ClNO2

Molecular Weight

441.9 g/mol

IUPAC Name

1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone

InChI

InChI=1S/C28H24ClNO2/c1-19(31)26-8-3-2-6-21(26)12-16-28(32)23-7-4-5-20(17-23)9-14-25-15-11-22-10-13-24(29)18-27(22)30-25/h2-11,13-15,17-18,28,32H,12,16H2,1H3/t28-/m1/s1

InChI Key

NZSTWJFMJOWIJY-MUUNZHRXSA-N

Isomeric SMILES

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O

Origin of Product

United States

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